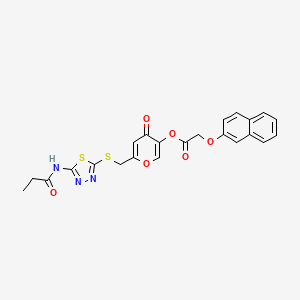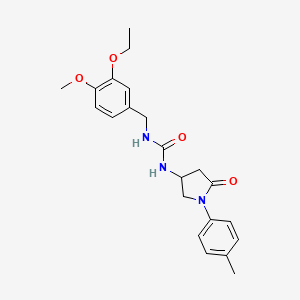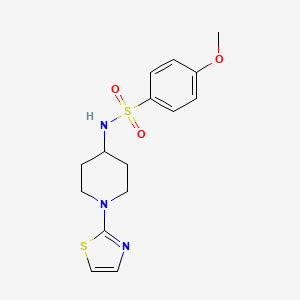
N-(2-(5-fluoro-2-methoxyphenylsulfonamido)ethyl)-4-propionamidobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-(5-fluoro-2-methoxyphenylsulfonamido)ethyl)-4-propionamidobenzamide" is a structurally complex molecule that may be related to the family of benzamides, which are known for their diverse biological activities. While the specific compound is not directly studied in the provided papers, similar compounds with benzamide moieties and modifications on the amide bond have been investigated for their affinity and selectivity towards biological receptors such as dopamine D(4) receptors .
Synthesis Analysis
The synthesis of related compounds often involves the formation of amide bonds and the introduction of various functional groups that can influence the activity and selectivity of the molecule. For instance, the paper discusses structural modifications on the amide bond and alkyl chain of a benzamide derivative to study its binding profile. Another synthesis method for a related compound, involving a nucleophilic fluorination followed by HPLC purification, is detailed in . Additionally, a rhodium(III)-catalyzed oxidative coupling strategy is described for the synthesis of sulfonyl fluoride substituted compounds . These methods highlight the importance of careful synthetic design to achieve the desired chemical properties.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can significantly impact their biological activity. For example, the crystal structure analysis of related compounds has shown the importance of hydrogen bonding and atom-atom contacts, which can influence the overall stability and interactions of the molecule . These structural investigations are crucial for understanding how modifications to the benzamide core can affect the molecule's behavior and interactions with biological targets.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, depending on their substituents and the reaction conditions. The oxidative coupling reaction mentioned in is an example of how specific functional groups, such as sulfonyl fluorides, can be introduced into the benzamide framework. These reactions are not only important for the synthesis of the compounds but also for the potential development of new chemical entities with unique properties suitable for applications like click chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as density, refractive index, molar refraction, and polarizability, can be influenced by the molecular structure and the environment . These properties are essential for understanding the interaction of the compound with light and its behavior in different media, which can be relevant for its application as a drug or a material in various fields.
Wissenschaftliche Forschungsanwendungen
Molecular Structure Studies
Studies on compounds with similar structures, such as glibenclamide, have focused on understanding their solid-state structures using NMR spectroscopy and theoretical calculations. These insights are crucial for drug design and development, especially for antidiabetic medications (Sanz, Claramunt, Alkorta, Sánchez‐Sanz, & Elguero, 2012).
Pharmacokinetics and Metabolism
Research on the transformation and excretion of drugs like metoclopramide in biological systems reveals the importance of understanding how compounds are metabolized and excreted in animals, which is critical for drug safety and efficacy (Arita, Hori, Ito, Ichikawa, & Uesugi, 1970).
Neurotransmitter Receptor Studies
Compounds structurally related to N-(2-(5-fluoro-2-methoxyphenylsulfonamido)ethyl)-4-propionamidobenzamide have been utilized in studying neurotransmitter receptors, such as the 5-HT(1A) receptors. These studies involve using radiolabeled antagonists for positron emission tomography (PET) imaging to understand the role of serotonin in neurological disorders (Plenevaux et al., 2000).
Radiosynthesis for Imaging
The development of radioiodinated ligands for serotonin-5HT2-receptors, based on compounds with methoxybenzamide structures, demonstrates their potential in creating tracers for gamma-emission tomography, contributing to the diagnosis and research of psychiatric and neurological disorders (Mertens et al., 1994).
Receptor Imaging in Cancer
The use of iodobenzamide derivatives, such as N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide, in imaging primary breast tumors showcases the application of such compounds in visualizing sigma receptors overexpressed on cancer cells, offering a noninvasive method to assess tumor proliferation (Caveliers, Everaert, John, Lahoutte, & Bossuyt, 2002).
Eigenschaften
IUPAC Name |
N-[2-[(5-fluoro-2-methoxyphenyl)sulfonylamino]ethyl]-4-(propanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O5S/c1-3-18(24)23-15-7-4-13(5-8-15)19(25)21-10-11-22-29(26,27)17-12-14(20)6-9-16(17)28-2/h4-9,12,22H,3,10-11H2,1-2H3,(H,21,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYVXSMDRILXII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=C(C=CC(=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-fluoro-2-methoxyphenylsulfonamido)ethyl)-4-propionamidobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2528755.png)

![N-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine](/img/structure/B2528759.png)



![3-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)benzonitrile oxalate](/img/structure/B2528764.png)
![5-chloro-1-(2,6-dichlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B2528765.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(methylthio)benzamide](/img/structure/B2528773.png)
![Ethyl 3-(4-chlorophenyl)-5-(furan-2-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2528774.png)


